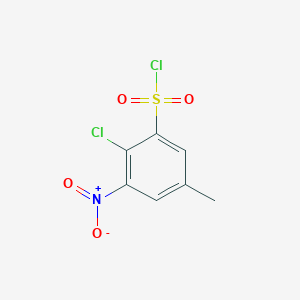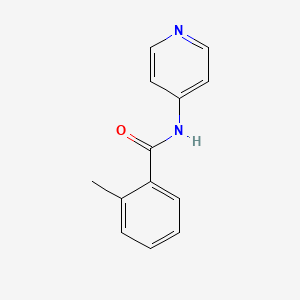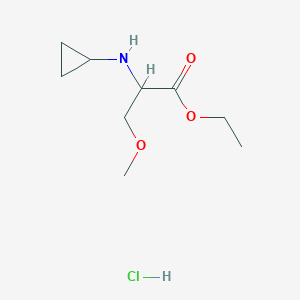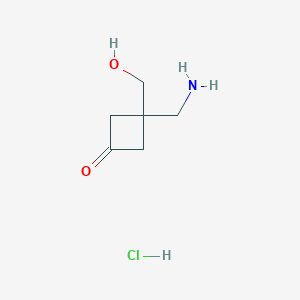![molecular formula C22H25FN2OS B2570184 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide CAS No. 895781-87-0](/img/structure/B2570184.png)
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide is a chemical compound that features a unique structure combining an adamantane core with a thiazole ring and a fluorophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core and subsequent functionalization to introduce the thiazole and fluorophenyl groups. One common approach involves the use of radical-based functionalization reactions to convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups . Specific reaction conditions may include the use of photocatalytic C–H activation methods and various reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being optimized for each specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
科学研究应用
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide has diverse applications in scientific research:
作用机制
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways or interact with cellular receptors to alter signal transduction .
相似化合物的比较
Similar Compounds
Similar compounds to N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide include other adamantane derivatives and thiazole-containing molecules. Examples include:
- 1,3-dehydroadamantane
- 4-(2-adamantylidene)naphthalene-1(4H)-one
- 1-(2-adamantylidene)naphthalene-2(1H)-one
Uniqueness
What sets this compound apart from similar compounds is its combination of an adamantane core with a thiazole ring and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2OS/c23-18-3-1-2-17(9-18)20-25-19(13-27-20)4-5-24-21(26)22-10-14-6-15(11-22)8-16(7-14)12-22/h1-3,9,13-16H,4-8,10-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSUOAUBAQKZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CSC(=N4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2570101.png)
![2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2570102.png)
![1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2570103.png)
![3-methyl-N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide](/img/structure/B2570105.png)
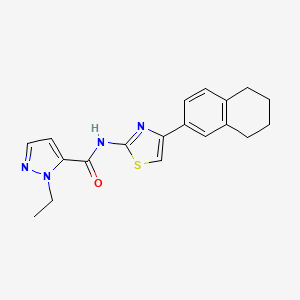
![N-(2-methoxyethyl)-6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2570109.png)
![5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2570111.png)
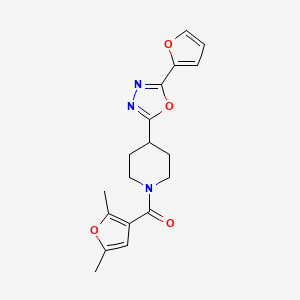
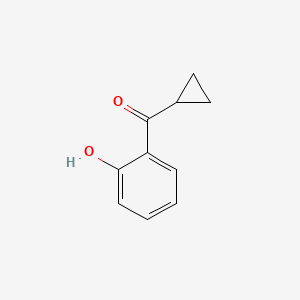
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570118.png)
